(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the introduction of the pyridine carboxylate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, offering opportunities for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of an oxazole ring.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Features a benzimidazole ring and is used in different applications.
Uniqueness
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-14(20-16(23-11)12-6-3-2-4-7-12)10-22-17(21)13-8-5-9-19-15(13)18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSTOPUMYKTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)COC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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